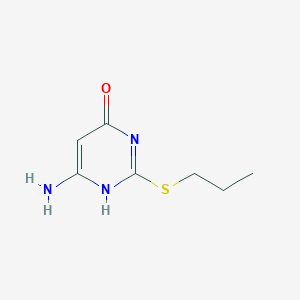![molecular formula C18H14ClN5OS B326841 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE](/img/structure/B326841.png)
3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a triazole ring, all connected through a sulfide linkage
Vorbereitungsmethoden
The synthesis of 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling through a sulfide linkage. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Cyclization: The oxadiazole and triazole rings can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE stands out due to its unique combination of functional groups. Similar compounds include:
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a bromine atom instead of chlorine.
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a methyl group instead of chlorine.
[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a nitro group instead of chlorine.
Eigenschaften
Molekularformel |
C18H14ClN5OS |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H14ClN5OS/c1-12-21-22-18(24(12)15-5-3-2-4-6-15)26-11-16-20-17(23-25-16)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
UCKVMTLKGJWUSU-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B326765.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-furamide](/img/structure/B326769.png)
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B326770.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B326771.png)
![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B326772.png)
![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)thiourea](/img/structure/B326775.png)
![12,12-Dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B326779.png)
![7-Methyl-4-phenyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B326780.png)
![Methyl 2-(benzoylamino)-3-{4-[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]phenyl}acrylate](/img/structure/B326781.png)
![Methyl 2-(benzoylamino)-3-{5-[2-(benzoylamino)-3-methoxy-3-oxoprop-1-enyl]-2-furyl}acrylate](/img/structure/B326782.png)
![N-{1-[(benzylamino)carbonyl]-2-phenyl-1-propenyl}benzamide](/img/structure/B326784.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)-1-propenyl]benzamide](/img/structure/B326787.png)
![N-{1-[(cyclohexylamino)carbonyl]-2-phenyl-1-propenyl}benzamide](/img/structure/B326788.png)
